Santene
Overview
Description
Santene, also known as 2,3-Dimethylbicyclo[2.2.1]hept-2-ene, is a bicyclic monoterpene with the molecular formula C9H14. It is a naturally occurring compound found in essential oils, particularly in sandalwood oil and various pine needle oils. This compound is known for its distinctive aroma and is used in the fragrance industry. Its structure consists of a bicyclic framework with two methyl groups attached to the second and third carbon atoms.
Synthetic Routes and Reaction Conditions:
Isolation from Natural Sources: this compound can be isolated from sandalwood oil or various pine needle oils through distillation processes.
Synthetic Production:
Industrial Production Methods: Industrial production of this compound primarily involves the isolation from natural sources due to the complexity and cost of synthetic routes. The distillation of essential oils, particularly sandalwood oil, is the most common method used in the industry.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of this compound oxide and other oxygenated derivatives.
Reduction: Reduction can produce various reduced forms of this compound, depending on the specific conditions and reagents used.
Substitution: Halogenated derivatives of this compound are common products of substitution reactions.
Scientific Research Applications
Santene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in traditional medicine systems.
Mechanism of Action
The mechanism of action of santene involves its interaction with various molecular targets and pathways. In biological systems, this compound can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity. The specific molecular targets and pathways involved in this compound’s effects are still under investigation and may vary depending on the context of its use .
Comparison with Similar Compounds
Camphene: Another bicyclic monoterpene with a similar structure but different functional groups.
Pinene: A bicyclic monoterpene found in pine resin, known for its distinct pine-like aroma.
Santalene: A sesquiterpene found in sandalwood oil, structurally related to santene but with a larger carbon framework.
This compound’s unique structure and properties make it a valuable compound in various fields, from fragrance production to scientific research
Properties
IUPAC Name |
2,3-dimethylbicyclo[2.2.1]hept-2-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-6-7(2)9-4-3-8(6)5-9/h8-9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIXBBPOJBJQHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2CCC1C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870585 | |
Record name | 2,3-Dimethyl-bicyclo(2.2.1)hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
140.00 to 141.00 °C. @ 760.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | Santene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038140 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
529-16-8 | |
Record name | Santene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)hept-2-ene, 2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethyl-bicyclo(2.2.1)hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Santene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038140 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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